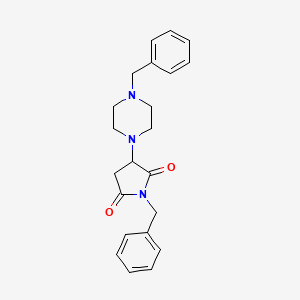

1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)17-19-9-5-2-6-10-19)24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1-10,20H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRUUJXJRMMXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multicomponent reactions, such as the Ugi reaction, which is known for its efficiency in constructing complex molecules from simple starting materials . The reaction conditions often include mild temperatures and the use of common reagents like alkynes and amides to form the piperazine-2,5-dione core .

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione with its analogs:

Key Observations:

- Substituent Effects on Molecular Weight: Chlorine or bulkier groups (e.g., benzhydryl in ) increase molecular weight significantly compared to the target compound.

- Density and Boiling Points: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher densities (~1.3 g/cm³) and boiling points (~650°C), likely due to increased molecular polarity and van der Waals interactions.

Receptor Affinity

Biological Activity

1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrolidine ring fused with a 2,5-dione moiety, and the presence of a piperazine derivative enhances its biological activity. The unique combination of substituents contributes to its receptor selectivity and overall pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various receptors involved in neurotransmission and inflammatory processes. Notably, it acts as an antagonist to several chemokine receptors, which play crucial roles in mediating immune responses and inflammation. This interaction can lead to reduced migration of immune cells in inflammatory models, suggesting potential applications in treating inflammatory diseases.

1. Antidepressant Properties

Research indicates that compounds structurally related to this compound exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. These effects are critical in the treatment of mood disorders.

2. Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in oncology .

3. Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. Its interaction with acetylcholinesterase (AChE) could enhance cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Case Studies

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of piperazine derivatives, this compound was found to significantly reduce depressive-like behaviors in animal models. This was attributed to increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anticancer Efficacy

A series of experiments demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Research Findings Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antidepressant | Modulation of neurotransmitter systems | Treatment of mood disorders |

| Anticancer | Induction of apoptosis | Oncology drug development |

| Neuroprotective | AChE inhibition | Alzheimer's disease treatment |

Q & A

Basic: What experimental techniques are essential for confirming the molecular conformation of 1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione?

Answer:

The molecular conformation is best determined using single-crystal X-ray diffraction , which provides precise geometric parameters (bond lengths, angles, and torsion angles). For example, bond lengths such as C–C (mean 1.516–1.553 Å) and angles like C2–N1–C6 (109.0°) or C28–N2–C21 (112.3°) are critical for mapping spirocyclic and piperazine ring conformations . Complementary techniques like NMR spectroscopy (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight. Cross-referencing crystallographic data with computational models (e.g., DFT) ensures accuracy in structural assignments .

Advanced: How can researchers resolve contradictions in reported bond angles or torsional strain within the piperazine moiety across crystallographic studies?

Answer:

Discrepancies in bond angles (e.g., N–C–C variations) may arise from differences in crystallization conditions or intermolecular interactions. To resolve these:

- Perform Hirshfeld surface analysis to quantify intermolecular forces influencing torsional strain.

- Compare temperature-dependent crystallography (e.g., data collected at 100 K vs. 293 K) to assess thermal motion effects .

- Use quantum mechanical calculations (e.g., DFT or MP2) to model isolated molecules and distinguish intrinsic strain from crystal-packing effects .

- Validate findings against high-resolution datasets (e.g., R factor < 0.05) to minimize experimental error .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical route involves:

Mannich reaction to introduce the benzylpiperazine group to pyrrolidine-2,5-dione.

N-Benzylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.

Key intermediates are characterized by ¹H NMR (e.g., benzyl proton signals at δ 4.3–4.5 ppm) and HPLC-MS to confirm purity (>95%) .

Advanced: How can computational reaction path search methods improve the synthesis of this compound?

Answer:

Modern approaches integrate quantum chemical reaction path searches (e.g., using GRRM or AFIR) to identify low-energy pathways and transition states. For example:

- Transition state analysis for benzylation steps predicts regioselectivity and minimizes byproducts.

- Machine learning (ML) models trained on existing data (e.g., bond dissociation energies, solvent effects) optimize reaction conditions (temperature, catalyst loading).

- Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s methodology) reduce trial-and-error iterations .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrolidine-2,5-dione core?

Answer:

Steric effects from benzyl groups can hinder electrophilic substitutions or cross-coupling reactions. Mitigation strategies include:

- Protecting group chemistry : Temporarily shield reactive sites using tert-butoxycarbonyl (Boc) groups.

- Microwave-assisted synthesis : Enhances reaction rates under high-temperature, high-pressure conditions to overcome steric barriers.

- Directed ortho-metalation : Use directing groups (e.g., amides) to control regiochemistry in aryl functionalization .

- Crystallographic data analysis : Pre-screen substituent orientations (e.g., dihedral angles >30°) to predict reactivity .

Basic: How do researchers validate the purity and stability of this compound under storage conditions?

Answer:

- Accelerated stability studies : Expose samples to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, monitoring degradation via HPLC-UV .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar compounds).

- NMR stability checks : Compare ¹H spectra before/after storage to detect hydrolysis or oxidation .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Align X-ray structures (e.g., PDB files) with target proteins (e.g., kinases) to identify key binding interactions (H-bonding, π-stacking).

- QSAR modeling : Correlate geometric parameters (e.g., piperazine ring puckering) with bioactivity data to prioritize derivatives.

- Crystal engineering : Modify substituents to alter packing motifs (e.g., herringbone vs. layered structures) and improve solubility .

Basic: What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Answer:

- LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometers (e.g., Q-TOF).

- GC-FID : Quantify volatile byproducts (e.g., residual solvents).

- Elemental analysis : Verify stoichiometry (C, H, N) within ±0.4% of theoretical values .

Advanced: How do solvent polarity and proticity influence the compound’s conformational dynamics in solution?

Answer:

- NMR NOESY : Reveals solvent-dependent conformational changes (e.g., chair vs. boat piperazine in DMSO vs. CDCl₃).

- Dielectric constant correlations : Polar solvents (ε > 30) stabilize zwitterionic forms, while nonpolar solvents favor folded conformations.

- MD simulations : Predict solvation shells and hydrogen-bonding networks using tools like GROMACS .

Advanced: What mechanistic insights explain unexpected recyclization products during derivatization?

Answer:

Unexpected products (e.g., pyrrolo[1,2-a]quinoxalines) arise from:

- Thermodynamic control : High-temperature conditions favoring ring expansion via retro-Mannich pathways.

- Nucleophilic attack : Benzylamine-mediated cleavage of the pyrrolidine-dione ring, followed by cyclization.

- In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.